molecular formula C10H12O4S B2524202 Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate CAS No. 339096-81-0

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate

Cat. No.: B2524202
CAS No.: 339096-81-0
M. Wt: 228.26
InChI Key: OFDOMMHJXSNKOP-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a 1-methyl-2-oxopropoxy substituent on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate typically involves the esterification of 3-hydroxy-2-thiophenecarboxylic acid with methyl 2-oxopropanoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiophene carboxylate, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1-methyl-2-oxopropoxy)-2-furancarboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.

    Ethyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(1-methyl-2-oxopropoxy)-2-pyridinecarboxylate: Similar structure but with a nitrogen atom in the ring instead of sulfur.

Uniqueness

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs. This makes it particularly valuable in the development of materials for electronic applications and in the synthesis of biologically active compounds.

Properties

IUPAC Name

methyl 3-(3-oxobutan-2-yloxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-6(11)7(2)14-8-4-5-15-9(8)10(12)13-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDOMMHJXSNKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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